N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide
Overview
Description
N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide is a chemical compound with the molecular formula C11H12BrN3O It is characterized by the presence of a bromine atom, a cyano group, and a pivalamide moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide typically involves the following steps:
Bromination: The starting material, 3-cyanopyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the pyridine ring.
Amidation: The brominated intermediate is then subjected to amidation with pivaloyl chloride in the presence of a base such as triethylamine. This step introduces the pivalamide group at the 3-position of the pyridine ring.
The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydride).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-(2-amino-5-cyanopyridin-3-yl)pivalamide, while reduction of the cyano group can produce N-(2-bromo-5-aminopyridin-3-yl)pivalamide.
Scientific Research Applications
N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide can be compared with other similar compounds, such as:
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide: Similar structure but with the bromine and cyano groups at different positions.
N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide: Contains a methoxy group instead of a cyano group.
N-(2-Bromo-5-formylpyridin-3-yl)pivalamide: Contains a formyl group instead of a cyano group.
These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2-bromo-5-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-4-7(5-13)6-14-9(8)12/h4,6H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIPWTXWXNXZOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674050 | |
Record name | N-(2-Bromo-5-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-02-7 | |
Record name | N-(2-Bromo-5-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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